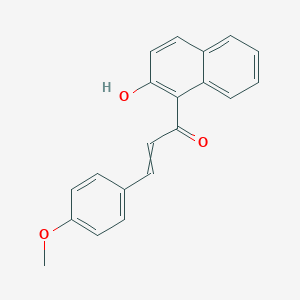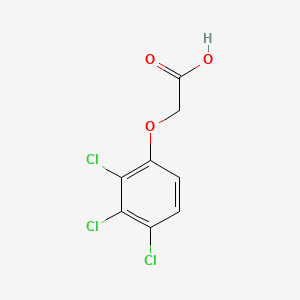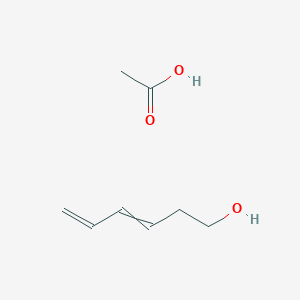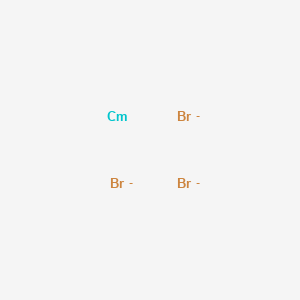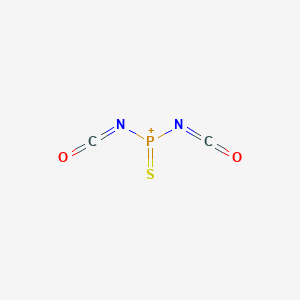
Diisocyanato(sulfanylidene)phosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisocyanato(sulfanylidene)phosphanium is a chemical compound characterized by the presence of isocyanate groups and a sulfanylidene group attached to a phosphonium center
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diisocyanato(sulfanylidene)phosphanium typically involves the reaction of phosphorus ylides with isocyanates. One common method includes the use of a three-component reaction where one molecule of phosphorus ylide reacts with two molecules of isocyanates. The reaction conditions often involve moderate temperatures and the presence of a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
Diisocyanato(sulfanylidene)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rates.
Major Products
The major products formed from these reactions include amines, ureas, and carbamates, depending on the specific reaction conditions and reagents used.
科学研究应用
Diisocyanato(sulfanylidene)phosphanium has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity with biological molecules makes it useful in bioconjugation and labeling studies.
Industry: Used in the production of advanced materials, including high-performance coatings and adhesives.
作用机制
The mechanism of action of diisocyanato(sulfanylidene)phosphanium involves its reactivity with nucleophiles. The isocyanate groups can react with amines to form ureas, while the sulfanylidene group can participate in various addition reactions. The molecular targets include nucleophilic sites on organic and biological molecules, leading to the formation of stable covalent bonds .
相似化合物的比较
Similar Compounds
Similar compounds include other diisocyanates such as:
- Hexamethylene diisocyanate (HDI)
- Isophorone diisocyanate (IPDI)
- Methylenediphenyl diisocyanate (MDI)
- Toluene diisocyanate (TDI)
Uniqueness
Diisocyanato(sulfanylidene)phosphanium is unique due to the presence of the sulfanylidene group, which imparts distinct reactivity compared to other diisocyanates. This uniqueness allows for specific applications in areas where traditional diisocyanates may not be suitable .
属性
CAS 编号 |
34858-95-2 |
|---|---|
分子式 |
C2N2O2PS+ |
分子量 |
147.07 g/mol |
IUPAC 名称 |
diisocyanato(sulfanylidene)phosphanium |
InChI |
InChI=1S/C2N2O2PS/c5-1-3-7(8)4-2-6/q+1 |
InChI 键 |
NOBPRGUYTSALPV-UHFFFAOYSA-N |
规范 SMILES |
C(=N[P+](=S)N=C=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



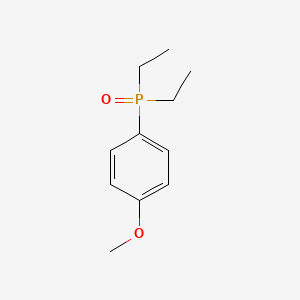
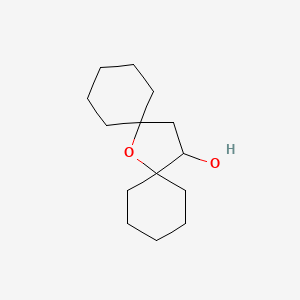
![3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687141.png)
![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)
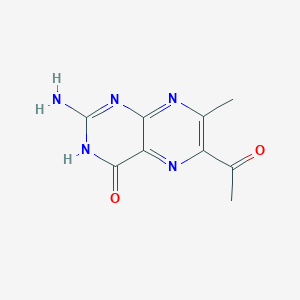
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)
